![molecular formula C18H11BrFNO2 B2730722 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid CAS No. 926254-74-2](/img/structure/B2730722.png)
6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H11BrFNO2 and its molecular weight is 372.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research on similar quinoline derivatives has demonstrated their effectiveness in combating bacterial infections. A study focusing on the synthesis of 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones revealed that these compounds exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These findings are supported by molecular docking studies, suggesting a potential application of 6-Bromo-2-[2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid in developing new antibacterial agents (Kumar et al., 2014).
Photophysical Properties for Fluorescent Probes
Another realm of application is in the development of fluorescent probes. A study on azole-quinoline-based fluorophores, including derivatives similar to this compound, showcased their photophysical properties, including dual emissions and large Stokes' shifts. These characteristics are pivotal for designing fluorescent probes for various scientific and medical applications, indicating that this compound could serve as a base for developing new fluorescent markers (Padalkar & Sekar, 2014).
Antifungal and Amylolytic Activities
Additionally, novel fluorine-bearing quinoline-4-carboxylic acids have shown promising results as amylolytic agents against Aspergillus fungi. This suggests that derivatives like this compound could be explored for their antifungal applications and as potential agents in disrupting fungal amyloid fibers (Makki et al., 2012).
Anticancer Research
Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives has also highlighted their cytotoxic activity against various carcinoma cell lines, suggesting their potential use in anticancer drug development. The microwave-assisted synthesis of these compounds has proven to be efficient, opening avenues for rapid development of new anticancer agents based on the this compound structure (Bhatt et al., 2015).
HIV-1 Integrase Inhibition
Furthermore, studies on derivatives closely related to this compound have identified potential as HIV-1 integrase inhibitors. Structural and theoretical analyses, including molecular docking studies, have suggested that these compounds can bind effectively to the HIV-1 integrase enzyme, offering a promising strategy for the development of new antiviral therapies (Vandurm et al., 2009).
Propriétés
IUPAC Name |
6-bromo-2-[(E)-2-(4-fluorophenyl)ethenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFNO2/c19-12-4-8-17-15(9-12)16(18(22)23)10-14(21-17)7-3-11-1-5-13(20)6-2-11/h1-10H,(H,22,23)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBXUAKTXDJPAG-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
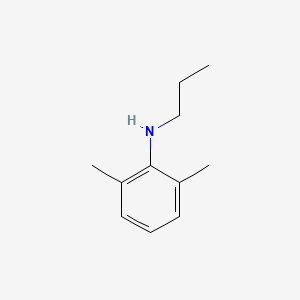
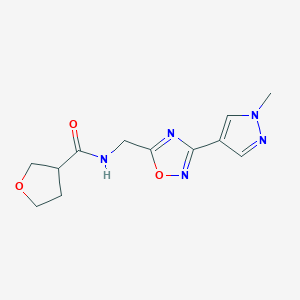
![ethyl (2E)-2-[1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2730642.png)
![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)
![1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2730649.png)

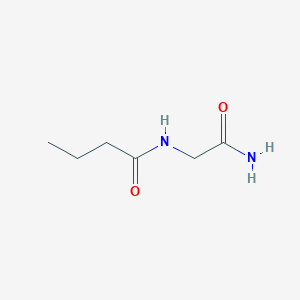

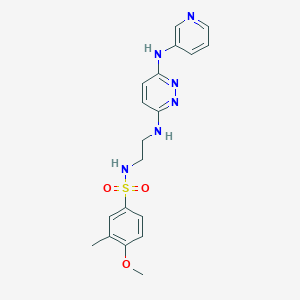
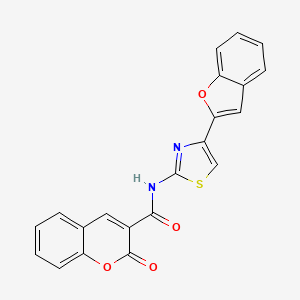
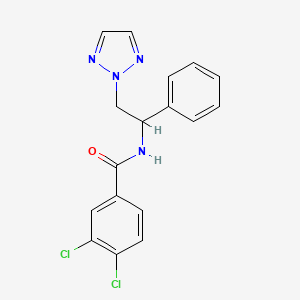
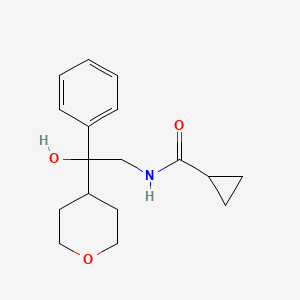
![N-[3-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)phenyl]acetamide](/img/structure/B2730662.png)
